2,5-Dibromophenylisocyanide

Description

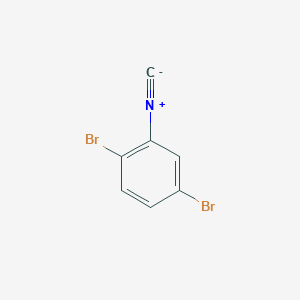

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3Br2N |

|---|---|

Molecular Weight |

260.91 g/mol |

IUPAC Name |

1,4-dibromo-2-isocyanobenzene |

InChI |

InChI=1S/C7H3Br2N/c1-10-7-4-5(8)2-3-6(7)9/h2-4H |

InChI Key |

CCBGBEIEUNZOTH-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]C1=C(C=CC(=C1)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dibromophenylisocyanide and Its Precursors

Development of Robust and Scalable Synthetic Routes to 2,5-Dibromophenylisocyanide

The primary route to this compound relies on the dehydration of its corresponding formamide (B127407) precursor. This method is favored for its reliability and scalability.

The most prevalent and dependable method for synthesizing this compound is a two-step process commencing with the formylation of 2,5-dibromoaniline (B181072) to yield N-(2,5-dibromophenyl)formamide. This intermediate is subsequently subjected to dehydration. A variety of dehydrating agents can be employed for this transformation, with phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534) (NEt₃) being the most common combination. mdpi.comrsc.org Other reagents used for this purpose include phosgene, diphosgene, and tosyl chloride (TsCl). mdpi.comuniupo.it The reaction is typically performed in aprotic solvents such as dichloromethane (B109758) (DCM). The general approach has been refined to allow for scalability from millimole to multi-mole scales, demonstrating its robustness. rsc.orgrsc.org

| Dehydrating Agent | Base | Solvent | Typical Conditions | Key Advantages |

|---|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Triethylamine (Et₃N) | Dichloromethane (DCM) or neat Et₃N | 0 °C to room temperature, short reaction times (5-60 min). mdpi.comrsc.org | High yields, fast, scalable, access to diverse isocyanides. mdpi.comrsc.org |

| Tosyl Chloride (TsCl) | Pyridine or Quinoline | Quinoline | Elevated temperatures (e.g., 75 °C). thieme-connect.de | Effective for low-boiling isocyanides. thieme-connect.de |

| Triphosgene | Triethylamine (Et₃N) | Dichloromethane (DCM) | Low temperatures (e.g., -10 °C). orgsyn.org | Acts as a safer substitute for gaseous phosgene. orgsyn.org |

| p-Toluenesulfonyl Chloride (p-TsCl) | Sodium Bicarbonate (NaHCO₃) | Water with surfactant (e.g., TPGS-750-M) | Room temperature to 60 °C. uniupo.it | Green, sustainable method avoiding toxic reagents and solvents. uniupo.it |

While the formamide dehydration route is dominant, other pathways exist. The classic Hofmann carbylamine reaction, which involves the reaction of a primary amine with chloroform (B151607) and a strong base, can produce isocyanides but is often less efficient for aryl amines. A historical method involves the reaction of alkyl halides with silver cyanide (AgCN), which functions as a nitrogen nucleophile to afford isocyanides. thieme-connect.de However, this method is less common for the synthesis of aryl isocyanides due to the lower reactivity of aryl halides in nucleophilic substitution. google.com More contemporary methods may involve transition metal-catalyzed processes or the reaction of N-arylhydroxylamines. nsf.gov For instance, processes have been developed for the synthesis of isocyanates from halogenated aromatic compounds using a metal cyanate (B1221674) in the presence of a nickel catalyst, which could potentially be adapted. google.com

Precursor Chemistry and Diversification Strategies for this compound Derivatives

The primary precursor for the target compound is 2,5-dibromoaniline. This starting material can be synthesized through the bromination of aniline (B41778) or its derivatives. The diversification of this compound derivatives can be achieved either by starting with variously substituted anilines or by performing subsequent reactions on the isocyanide product.

The true synthetic utility of this compound is realized in its use in isocyanide-based multicomponent reactions (I-MCRs), such as the Passerini and Ugi reactions. illinois.edubeilstein-journals.org

Passerini 3-Component Reaction (P-3CR): This reaction combines an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy carboxamide. beilstein-journals.orgresearchgate.net

Ugi 4-Component Reaction (U-4CR): This reaction extends the Passerini reaction by including a primary amine, yielding a dipeptide-like α-acylamino amide product. nih.govorganicreactions.org

These reactions are highly valued for their atom economy and ability to rapidly generate molecular complexity from simple starting materials. researchgate.netnih.gov The presence of two bromine atoms on the phenyl ring of this compound provides additional handles for further functionalization, for example, through palladium-catalyzed cross-coupling reactions, allowing for the creation of a vast library of complex molecules.

Mechanistic Investigations of Isocyanide Generation from 2,5-Dibromoaryl Systems

The mechanism of the most common synthetic route, the dehydration of N-(2,5-dibromophenyl)formamide with POCl₃ and a tertiary amine base, is well-understood. uniupo.it The process initiates with the nucleophilic attack of the formamide's carbonyl oxygen onto the electrophilic phosphorus atom of POCl₃. This forms a reactive intermediate. A base, typically triethylamine, then abstracts the formyl proton. The final step involves the elimination of the phosphate (B84403) group and chloride ions, resulting in the formation of the isocyanide triple bond. uniupo.it

The reactivity of the isocyanide itself in reactions like the Passerini and Ugi is also a subject of mechanistic study. In the Passerini reaction, a generally accepted mechanism involves the initial formation of an adduct between the aldehyde and the carboxylic acid, followed by a nucleophilic attack of the isocyanide carbon on the carbonyl carbon and the carboxylate oxygen on the resulting nitrilium ion intermediate. beilstein-journals.org The Ugi reaction proceeds similarly, but through an initial imine formation from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate. beilstein-journals.org

Optimization and Process Intensification in this compound Synthesis

Significant efforts have been directed towards optimizing the synthesis of isocyanides to improve efficiency, yield, and safety. Key areas of improvement include:

Increased Reaction Speed: By using reagents like POCl₃ in triethylamine as the solvent, reaction times can be reduced to as little as five minutes. mdpi.com

Scalability: Methodologies have been developed that are proven to be scalable over several orders of magnitude, from 0.2 mmol in 96-well plates to 0.5 mol scales, demonstrating their industrial applicability. rsc.orgrsc.org

Continuous Flow Synthesis: The use of continuous flow reactors has been shown to be a valuable strategy for the synthesis of products derived from isocyanides, offering faster and more scalable production. frontiersin.org

These optimizations make the synthesis of this compound and its derivatives more practical and economically viable for large-scale applications.

Green Chemistry Principles in the Synthesis of this compound

In line with the growing importance of sustainable chemical practices, green chemistry principles have been increasingly applied to isocyanide synthesis. acs.org The goal is to minimize environmental impact by reducing waste and avoiding hazardous substances. mdpi.comuniupo.it

Solvent Reduction: A significant advancement is the use of triethylamine not only as a base but also as the solvent, eliminating the need for volatile organic solvents like dichloromethane. mdpi.com This solvent-free approach leads to higher purity, excellent yields, and reduced reaction waste. mdpi.com

Safer Reagents: Research has focused on replacing hazardous dehydrating agents. One successful strategy involves using p-toluenesulfonyl chloride with a weak, water-soluble base like sodium bicarbonate. uniupo.it

Aqueous Synthesis: An innovative method utilizes micellar conditions to perform the dehydration of formamides in water at room temperature. uniupo.it This approach completely avoids undesirable components like POCl₃, triethylamine, and chlorinated solvents, representing a highly sustainable and safe transformation. uniupo.it

These green methodologies contribute to making the synthesis of this compound more environmentally benign. acs.org

Chemical Reactivity and Transformations of 2,5 Dibromophenylisocyanide

Reactions Involving the Isocyanide Moiety of 2,5-Dibromophenylisocyanide

The reactivity of the isocyanide group is central to the synthetic utility of this compound. The terminal carbon atom can undergo a variety of transformations, including additions and cycloadditions, leading to a diverse array of molecular architectures.

The carbon atom of the isocyanide group is electrophilic and readily undergoes nucleophilic addition. washington.edutcichemicals.com In this process, a nucleophile attacks the terminal carbon, leading to the formation of a metallo-imidoyl or similar intermediate. Subsequent reaction with an electrophile completes the addition across the C≡N triple bond.

The general mechanism involves the attack of a nucleophile (Nu⁻) on the electrophilic isocyanide carbon. This initially forms a highly reactive intermediate, which is then typically trapped by an electrophile (E⁺). This transformation converts the isocyanide into an imine derivative. The sp hybridization of the isocyanide carbon changes to sp2 in the resulting product. washington.edu

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools in organic synthesis due to their efficiency and atom economy. Current time information in Bangalore, IN.uni-giessen.de Isocyanides are prominent substrates in MCRs, and this compound can serve as a key component in constructing diverse molecular libraries. illinois.edusciepub.com

The Passerini reaction is a three-component reaction that involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to furnish an α-acyloxy amide. wikipedia.orgorgsyn.org This reaction is one of the oldest and most fundamental isocyanide-based MCRs, valued for its ability to rapidly generate complex, peptide-like structures. mdpi.comslideshare.net

The reaction is believed to proceed through the formation of a hydrogen-bonded intermediate between the carbonyl compound and the carboxylic acid, which is then attacked by the nucleophilic carbon of the isocyanide. A subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final α-acyloxy amide product. wikipedia.org The use of this compound in a Passerini reaction would introduce the dibromophenyl motif onto the amide nitrogen, providing a scaffold that can be further functionalized via the bromine atoms.

Table 1: Generalized Passerini-Type Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Product Scaffold |

| Aldehyde/Ketone | Carboxylic Acid | This compound | α-Acyloxy-N-(2,5-dibromophenyl)carboxamide |

The Ugi reaction is a four-component condensation that provides access to α-aminoacyl amide derivatives, also known as bis-amides. sciepub.comorganicreactions.org The reaction typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. illinois.edu Its broad scope and high convergence have made it a cornerstone of combinatorial chemistry for drug discovery. illinois.eduacademie-sciences.fr

The mechanism initiates with the formation of an imine from the aldehyde/ketone and the amine. Protonation of the imine by the carboxylic acid activates it for nucleophilic attack by the isocyanide. The resulting nitrilium intermediate is then trapped by the carboxylate anion, followed by a Mumm rearrangement to yield the stable bis-amide product. Incorporating this compound as the isocyanide component allows for the synthesis of complex peptidomimetics bearing the dibrominated aryl group, which can be used as a handle for further synthetic transformations or to modulate biological activity. illinois.edu

Table 2: Generalized Ugi-Type Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Scaffold |

| Aldehyde/Ketone | Amine | Carboxylic Acid | This compound | α-Acylamino-N-(2,5-dibromophenyl)carboxamide |

Cycloaddition reactions are powerful methods for constructing cyclic and heterocyclic systems. kharagpurcollege.ac.inlibretexts.org Isocyanides can participate in various cycloadditions, most notably as a one-atom component in [n+1] cycloadditions, such as the [4+1] cycloaddition with conjugated dienes. In these reactions, the isocyanide acts as a synthon for a carbene, inserting its carbon atom into the reacting system to form a five-membered ring.

For example, in a [4+1] cycloaddition, this compound would react with a 1,3-diene. The concerted or stepwise process involves the interaction of the π-system of the diene with the isocyanide, leading to the formation of two new sigma bonds and a five-membered ring containing a new carbon-carbon double bond and an imine functional group derived from the isocyanide. Such reactions provide a direct route to functionalized cyclopentene (B43876) imines and related heterocyclic structures. researchgate.netmdpi.com

Multicomponent Reactions (MCRs) Incorporating this compound

Directed Functionalization of the Aryl Bromine Atoms in this compound

The two bromine atoms on the phenyl ring of this compound are valuable sites for synthetic modification, primarily through transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks while potentially retaining the reactive isocyanide handle for subsequent transformations.

Prominent among these methods are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions. The differential reactivity of the two bromine atoms, influenced by their electronic and steric environment, could potentially allow for selective mono- or di-functionalization under carefully controlled conditions.

Table 3: Key Cross-Coupling Reactions for Aryl Bromide Functionalization

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., Ar'-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) | C-C |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst (e.g., PdCl₂(PPh₃)₂) + Cu(I) co-catalyst + Base (e.g., Et₃N) | C-C (sp) |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | Pd catalyst (e.g., Pd₂(dba)₃) + Phosphine (B1218219) Ligand + Base (e.g., NaOtBu) | C-N |

The Suzuki-Miyaura coupling facilitates the formation of a new C-C bond by reacting the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comlibretexts.org This reaction is exceptionally versatile for creating biaryl structures.

The Sonogashira coupling is used to form a C-C bond between an aryl halide and a terminal alkyne. washington.eduorganic-chemistry.org This reaction is catalyzed by a combination of palladium and copper(I) salts and requires a base, typically an amine, which can also serve as the solvent. nih.gov It is a powerful method for synthesizing aryl alkynes.

The Buchwald-Hartwig amination allows for the formation of a C-N bond between an aryl halide and an amine. jk-sci.comorganic-chemistry.org This palladium-catalyzed reaction has largely replaced older methods for synthesizing aryl amines due to its broad substrate scope and high functional group tolerance. orgsyn.org The choice of phosphine ligand is critical for achieving high efficiency. researchgate.net

Cross-Coupling Reactions Utilizing this compound as a Substrate

Palladium-catalyzed cross-coupling reactions are fundamental transformations for the construction of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the two C-Br bonds provide opportunities for sequential or double-coupling processes, enabling the synthesis of complex, polysubstituted aromatic structures. The regioselectivity of these reactions—that is, which of the two bromine atoms reacts first—is a critical consideration, governed by the subtle interplay of steric and electronic factors. Generally, the rate of oxidative addition of the aryl halide to the palladium(0) catalyst is the selectivity-determining step. The reactivity order for halogens is typically I > Br > Cl. libretexts.org For di-halogenated arenes with identical halogens, selectivity is dictated by the electronic environment and steric hindrance around the C-Br bonds.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. diva-portal.org For this compound, a stepwise Suzuki-Miyaura coupling could, in principle, allow for the sequential introduction of two different aryl or vinyl groups.

The regioselectivity of the first coupling is influenced by the isocyanide group (-NC). The isocyanide group is moderately electron-withdrawing, which can influence the electron density at the ortho (C2) and meta (C5, from the perspective of the C1-isocyanide) positions. However, steric hindrance is often a more dominant factor. The bromine at the C2 position is ortho to the isocyanide group, making it more sterically encumbered than the bromine at C5. Consequently, the first Suzuki-Miyaura coupling is generally expected to occur preferentially at the less hindered C5 position. Studies on similarly substituted dibromoarenes have demonstrated that reactions often proceed at the less sterically hindered or more electronically activated site. beilstein-journals.org For instance, in the coupling of 2-bromo-5-(bromomethyl)thiophene, the C-Br bond on the thiophene (B33073) ring selectively reacts over the benzylic bromide. nih.govd-nb.inforesearchgate.net

A second coupling could then be performed on the remaining C-Br bond, potentially under more forcing conditions, to yield a 1,2,4-trisubstituted benzene (B151609) derivative.

Table 1: Illustrative Conditions for Regioselective Suzuki-Miyaura Coupling on a Dibromo-Aromatic Substrate The following data is based on analogous reactions of dibrominated aromatic compounds, as specific studies on this compound are not prominently available in the cited literature.

| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Product(s) | Yield (%) |

| 2-Bromo-5-(bromomethyl)thiophene | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 2-(Bromomethyl)-5-phenylthiophene | ~70-75 |

| 1,4-Diiodo-2,5-dimethoxybenzene | Substituted Styrene | Pd(OAc)₂ (5) | K₂CO₃ | DMAc | 140 | 2,5-Dimethoxy-1,4-distyrylbenzene | ~30-85 |

This table is for illustrative purposes. Data adapted from studies on similar substrates. nih.govrsc.org

Sonogashira Coupling Investigations

The Sonogashira coupling reaction forms a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org This reaction is exceptionally useful for the synthesis of arylalkynes.

Similar to the Suzuki coupling, the regioselectivity of a mono-alkynylation of this compound would be dictated by steric and electronic effects. Oxidative addition of the C-Br bond to the palladium(0) center is the initial step. The greater steric hindrance at the C2 position would likely direct the initial Sonogashira coupling to the C5 position. Research on dihaloquinolines and diiodopurines has shown that regioselectivity can be controlled by the choice of catalyst and ligands. nih.govrsc.org For instance, using a monodentate phosphine ligand like PPh₃ can favor reaction at one position, while using a bidentate ligand can switch the selectivity to the other position. rsc.org This suggests that by carefully selecting the reaction conditions, one might control which bromine atom on the this compound ring reacts first.

A double Sonogashira coupling would lead to the formation of a 2,5-dialkynylphenylisocyanide, a potentially valuable precursor for constructing larger conjugated systems or functional materials.

Table 2: Representative Conditions for Sonogashira Coupling Reactions The following data is based on analogous reactions of di- and mono-haloaromatic compounds, as specific studies on this compound are not prominently available in the cited literature.

| Aryl Halide | Alkyne Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 |

| 2,4-Dibromoquinoline | Various terminal acetylenes | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT to 65 |

| 9-Substituted-2,8-diiodopurines | Various terminal acetylenes | Pd(PPh₃)₄ or Pd₂(dba)₃/ligand | CuI | Et₃N | THF | RT |

This table is for illustrative purposes. Data adapted from studies on similar substrates. nih.govrsc.orgscirp.org

Heck Reaction Studies

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a C-C bond between an aryl halide and an alkene. rsc.orgdiva-portal.org This reaction typically results in the formation of a substituted alkene with high stereoselectivity for the E-isomer.

For this compound, a Heck reaction would introduce a vinyl substituent at either the C2 or C5 position. The regioselectivity is governed by the same principles of oxidative addition preference seen in Suzuki and Sonogashira couplings. Therefore, the reaction is anticipated to occur preferentially at the less sterically hindered C5-Br bond. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and selectivity. diva-portal.orgliv.ac.uk Ligand-free conditions or the use of specific phosphine ligands have been shown to control the outcome of Heck reactions on various substrates. liv.ac.uk

A sequential Heck reaction could be employed to synthesize 2,5-divinylphenylisocyanide or to introduce two different alkenyl groups, further expanding the molecular complexity achievable from this starting material.

Other Palladium-Catalyzed C-C and C-Heteroatom Bond Formations

Beyond the three major cross-coupling reactions, this compound is a potential substrate for other palladium-catalyzed transformations.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. It is a powerful tool for synthesizing arylamines. acs.org A selective mono-amination of this compound, likely at the C5 position, would yield an aminobromophenylisocyanide, a trifunctional intermediate for further diversification. The development of specialized phosphine ligands has been crucial for achieving high efficiency in these couplings. acs.org

Cyanation: The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation of aryl halides using cyanide sources like zinc cyanide or potassium ferrocyanide. acs.org This would convert a C-Br bond into a C-CN bond, offering another route to functionalized derivatives.

Carbonylative Couplings: In these reactions, carbon monoxide or a surrogate like an isocyanide is inserted into the aryl-palladium intermediate before the final coupling step. sioc-journal.cn For example, a carbonylative Sonogashira coupling using this compound could lead to the formation of an alkynyl aryl ketone, although the reactivity of the substrate's own isocyanide group would need to be considered.

Regioselective Monobromination and Dibromination Transformations

This section addresses the hypothetical bromination of a phenylisocyanide precursor to synthesize this compound. The isocyanide group (-NC) is known to be an electron-withdrawing and deactivating group. In electrophilic aromatic substitution reactions, such as bromination, it directs incoming electrophiles to the meta positions (C3 and C5).

Therefore, the direct bromination of phenylisocyanide would be expected to first yield 3-bromophenylisocyanide. A second bromination would then be directed by both the isocyanide group (to C5) and the existing bromine atom (to C5, an ortho/para director). This convergence of directing effects would strongly favor the formation of 3,5-dibromophenylisocyanide.

Synthesizing the 2,5-dibromo isomer via direct bromination of phenylisocyanide is not a straightforward pathway due to these directing group effects. The synthesis of this compound typically starts from a pre-functionalized aniline (B41778), such as 2,5-dibromoaniline (B181072), which is then converted to the isocyanide via the carbylamine reaction (reaction with chloroform (B151607) and a strong base) or other dehydration methods. The bromination of aniline itself with excess bromine readily produces 2,4,6-tribromoaniline (B120722) due to the strong activating nature of the amino group. vaia.com

Chemo- and Regioselectivity in Concurrent Isocyanide and Aryl Bromine Reactivity

A key aspect of the chemistry of this compound is the potential for competitive reactivity between the aryl bromide bonds and the isocyanide group, a concept known as chemoselectivity. Both functionalities can be engaged by palladium catalysts, but the reaction outcome is highly dependent on the specific reagents and conditions employed.

Reactivity at C-Br Bonds: Under standard cross-coupling conditions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig), the palladium catalyst will preferentially initiate the catalytic cycle by oxidative addition into one of the C-Br bonds. uwindsor.ca In these scenarios, the isocyanide group is typically a spectator, remaining intact throughout the transformation. The primary challenge is controlling the regioselectivity between the C2-Br and C5-Br bonds, as discussed previously.

Reactivity of the Isocyanide Group: The isocyanide group can participate directly in palladium-catalyzed reactions, most notably through insertion. rsc.orgresearchgate.netrsc.org For example, in multicomponent reactions, an aryl-palladium intermediate (formed from a separate aryl halide) can undergo insertion of the isocyanide carbon, leading to an imidoyl-palladium species. This intermediate can then be trapped by a nucleophile to form various products. Isocyanides can also serve as surrogates for carbon monoxide in carbonylative coupling reactions. sioc-journal.cn

The selective reaction at one site over the other can be achieved by carefully tuning the reaction parameters. For example, to ensure a reaction occurs exclusively at the C-Br bonds, one would employ a standard cross-coupling protocol without reagents that are known to engage isocyanides. Conversely, to involve the isocyanide group, one might use a reaction partner that promotes isocyanide insertion. The ability to control this chemoselectivity makes this compound a potentially versatile building block where the different reactive sites can be addressed in a programmed and sequential manner.

Radical Reaction Pathways Involving this compound

The isocyanide functional group is known to be an excellent radical acceptor. beilstein-journals.orgnih.gov Radical reactions involving aryl isocyanides typically proceed through the formation of a transient imidoyl radical intermediate, which can then undergo further transformations, most notably intramolecular cyclization. beilstein-journals.org

In a general context, the reaction of an aryl isocyanide with a radical species (R•) leads to the formation of an imidoyl radical. If the aryl isocyanide possesses a suitably positioned aryl or vinyl group, this intermediate can undergo intramolecular homolytic aromatic substitution to construct new ring systems, such as phenanthridines. beilstein-journals.org The process is often initiated by radical initiators or through photoredox catalysis. rsc.orgresearchgate.net For instance, the cyclization of 2-isocyanobiphenyls is a well-documented route to phenanthridine (B189435) derivatives, where a radical adds to the isocyanide, and the resulting imidoyl radical cyclizes onto the adjacent phenyl ring. beilstein-journals.orgrsc.org

While this pathway is established for many 2-isocyanobiphenyls, specific studies detailing the generation of radicals from this compound or its subsequent cyclization products have not been found. The presence of two bromine atoms on the phenyl ring could potentially influence the reaction through steric or electronic effects, or by providing alternative reaction sites, but such reactivity has not been experimentally documented in the available literature.

Metal-Free Organic Transformations of this compound

Metal-free organic transformations are of significant interest in green chemistry, avoiding the use of potentially toxic and expensive metal catalysts. rsc.orgrug.nl For aryl isocyanides, these reactions can include organocatalyzed processes, electrochemical synthesis, and photochemical reactions. nih.govwikipedia.orgsigmaaldrich.com

One common metal-free approach involves the use of organic dyes as photocatalysts under visible light irradiation. rsc.org For example, Eosin B has been used to catalyze the aerobic oxidative cyclization of 2-isocyanobiphenyls with hydrazines to produce 6-substituted phenanthridines. rsc.org The mechanism is proposed to involve the photo-excited dye generating radical intermediates from the hydrazine, which then engage with the isocyanide in a radical cascade. rsc.org

Another category of metal-free reactions is the coupling of isocyanides with other organic molecules, sometimes initiated by a radical process without a metal catalyst. For example, the coupling of aryl isocyanides with cyclic 1,3-diones can be initiated by a peroxide, such as di-tert-butyl peroxide (DTBP), proceeding through a radical pathway to form enaminones. semanticscholar.org Control experiments using radical scavengers like TEMPO have confirmed the radical nature of such transformations. semanticscholar.org

Furthermore, hypervalent iodine reagents can mediate metal-free oxidative cyclizations. organic-chemistry.org These reagents are known to facilitate intramolecular bond formations under mild conditions.

Despite the existence of these general metal-free methodologies for aryl isocyanides, their application to this compound has not been specifically reported. Therefore, no detailed research findings or data tables for the metal-free transformations of this particular compound can be presented.

Coordination Chemistry and Organometallic Applications of 2,5 Dibromophenylisocyanide

2,5-Dibromophenylisocyanide as a Ligand in Transition Metal Complexes

This compound is expected to function as a robust ligand for a wide array of transition metals. The isocyanide functional group (-N≡C) is a versatile ligand, capable of acting as a strong σ-donor through the lone pair on the carbon atom and as a π-acceptor by accepting electron density from the metal d-orbitals into its π* orbitals. The presence of two bromine atoms on the phenyl ring is anticipated to significantly influence its electronic properties. Bromine atoms are electron-withdrawing through induction, which would decrease the electron density on the phenyl ring and, consequently, on the isocyanide carbon. This electronic effect would likely enhance the π-acceptor capabilities of the ligand, making it a stronger π-acid compared to unsubstituted phenylisocyanide.

The synthesis of transition metal complexes featuring this compound as a ligand would likely follow established routes for other aryl isocyanides. A common method involves the direct reaction of a metal precursor, such as a metal halide or a labile carbonyl complex, with the isocyanide ligand. The substitution of existing ligands, like carbon monoxide or phosphines, by this compound would yield the desired complex.

The structural characterization of these complexes would be crucial for understanding the coordination environment of the metal center. X-ray crystallography is the definitive method for determining the solid-state structure, providing precise information on bond lengths and angles. Key structural parameters of interest would include the M-C (metal-isocyanide carbon) and C≡N bond lengths, as well as the M-C-N bond angle. For terminal isocyanide ligands, a linear or near-linear M-C-N arrangement is typically observed. Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy would also be invaluable. In IR spectroscopy, the C≡N stretching frequency (νC≡N) is a sensitive probe of the electronic environment of the isocyanide ligand. Upon coordination to a metal center, a shift in this frequency compared to the free ligand provides insight into the extent of σ-donation and π-backbonding.

Table 1: Expected Spectroscopic and Structural Data for a Hypothetical [M(CN-2,5-Br₂C₆H₃)₄] Complex

| Property | Expected Value/Observation | Significance |

|---|---|---|

| IR (νC≡N) | > 2140 cm⁻¹ (for electron-poor metals) or < 2140 cm⁻¹ (for electron-rich metals) | Indicates the net effect of σ-donation and π-backbonding. |

| ¹³C NMR (δM-C) | Broad resonance in a characteristic region for isocyanide carbons | Confirms the presence of the metal-carbon bond. |

| M-C Bond Length | Shorter for stronger π-backbonding | Reflects the strength of the metal-ligand interaction. |

| C≡N Bond Length | Longer for stronger π-backbonding | Indicates weakening of the C≡N triple bond. |

The bonding in metal complexes of this compound can be described by the Dewar-Chatt-Duncanson model. The primary interaction is the σ-donation from the highest occupied molecular orbital (HOMO) of the isocyanide (localized on the carbon lone pair) to a vacant d-orbital on the metal. This is complemented by π-backbonding from a filled metal d-orbital into the lowest unoccupied molecular orbital (LUMO) of the isocyanide, which has π* character.

Once coordinated to a metal center, the this compound ligand can exhibit a range of reactivities. The electrophilicity of the isocyanide carbon is enhanced upon coordination, making it susceptible to nucleophilic attack. This reactivity can be exploited for the synthesis of new carbene complexes. For instance, reaction with amines or alcohols could lead to the formation of aminocarbene or alkoxycarbene ligands, respectively.

Furthermore, the bromine atoms on the phenyl ring provide reactive sites for further functionalization. For example, they could potentially undergo oxidative addition reactions with low-valent metal centers or participate in cross-coupling reactions, allowing for the synthesis of more complex molecular architectures.

Organometallic Reactivity Facilitated by this compound

The unique electronic properties of this compound are expected to influence the reactivity of its metal complexes in various organometallic transformations.

Metal complexes containing isocyanide ligands are known to be active catalysts in a variety of organic reactions. The strong π-accepting nature of this compound could be advantageous in catalytic cycles that involve reductive elimination steps, as it can help to stabilize electron-rich metal centers. Potential catalytic applications could include cross-coupling reactions, such as Suzuki or Heck couplings, where the isocyanide ligand could modulate the activity and selectivity of the catalyst.

For instance, in a hypothetical palladium-catalyzed Suzuki coupling, a [Pd(CN-2,5-Br₂C₆H₃)₂(PPh₃)₂] complex could serve as a precatalyst. The isocyanide ligands would influence the electronic properties of the palladium center, thereby affecting the rates of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle.

In addition to catalysis, metal complexes of this compound are expected to participate in a range of stoichiometric organometallic reactions. Insertion reactions of the isocyanide ligand into metal-carbon bonds are a common transformation. For example, the insertion of the isocyanide into a metal-alkyl or metal-aryl bond would lead to the formation of an iminoacyl ligand.

The presence of the dibromo-substituted phenyl group could also lead to interesting intramolecular reactions. For example, in a suitably designed complex, an intramolecular C-Br activation could occur, leading to the formation of a cyclometalated product. Such transformations are of fundamental interest in organometallic chemistry and can provide routes to novel organometallic compounds.

Research on this compound in Advanced Coordination Chemistry Remains Limited

Detailed investigations into the supramolecular coordination chemistry and the design of specialized ligands and chiral auxiliaries derived from this compound are not substantially documented in publicly available scientific literature. While the broader fields of coordination chemistry and organometallic applications are robust, specific research focusing on this particular compound is scarce, precluding an in-depth analysis based on the requested outline.

The exploration of isocyanide ligands in coordination chemistry is a significant area of research, with applications ranging from catalysis to materials science. These organic compounds, characterized by a C≡N functional group, are known for their ability to form stable complexes with a variety of transition metals. The electronic properties of the isocyanide can be tuned by modifying the substituents on the aryl ring, influencing the nature of the metal-ligand bond and the resulting complex's reactivity and structure.

In the context of supramolecular chemistry, isocyanide ligands can be employed to construct intricate, self-assembled architectures. The linear geometry of the isocyanide group, coupled with non-covalent interactions such as π-π stacking or hydrogen bonding, can direct the formation of coordination polymers, cages, and other complex superstructures. The bromine atoms on the phenyl ring of this compound could potentially be utilized as halogen bond donors, further contributing to the formation of supramolecular assemblies. However, specific studies detailing the synthesis and characterization of such structures with this compound derivatives are not readily found.

Similarly, the design of ligands and chiral auxiliaries for asymmetric catalysis is a cornerstone of modern synthetic chemistry. Chiral ligands, when coordinated to a metal center, can create a chiral environment that enables the stereoselective synthesis of molecules. While various classes of organic molecules have been successfully adapted as chiral auxiliaries, the development and application of derivatives of this compound for this purpose have not been a prominent subject of published research. The synthesis of chiral isocyanides and their application in asymmetric catalysis is an established field, but specific examples originating from the this compound scaffold are not evident in the current body of literature.

Advanced Applications in Catalysis and Materials Science Research

Catalytic Activity of Metal Complexes of 2,5-Dibromophenylisocyanide

Metal complexes featuring isocyanide ligands are known to exhibit catalytic activity in a variety of organic transformations. The isocyanide group can act as a strong σ-donor and a tunable π-acceptor, which allows for the fine-tuning of the electronic properties of the metal center. rsc.org The specific substitution pattern of this compound is expected to further modulate these properties, potentially leading to unique catalytic activities.

In the realm of homogeneous catalysis, metal complexes of aryl isocyanides have been investigated for their potential in cross-coupling reactions and other organic transformations. mdpi.com The coordination of an isocyanide ligand to a metal center can alter its electronic distribution, thereby influencing the catalytic cycle. vu.nl For instance, palladium complexes bearing isocyanide ligands have been explored in carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov The electron-withdrawing nature of the bromine substituents in this compound could enhance the electrophilicity of the metal center, potentially promoting key steps in catalytic cycles such as oxidative addition and reductive elimination.

Research in this area would involve the synthesis and characterization of various transition metal complexes of this compound and the evaluation of their catalytic performance in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The steric bulk of the ortho-bromine atom might also play a role in controlling the selectivity of these reactions.

Illustrative Data Table: The following table presents hypothetical data for the catalytic activity of a palladium complex of a generic aryl isocyanide in a Suzuki-Miyaura cross-coupling reaction. This data is for illustrative purposes only and is not specific to this compound.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Phenylboronic acid | 1 | Toluene | 100 | 12 | 92 |

| 2 | 4-Bromoacetophenone | 4-Tolylboronic acid | 1 | Dioxane | 110 | 16 | 88 |

| 3 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 2 | DMF | 120 | 24 | 75 |

The development of heterogeneous catalysts is of great interest due to their ease of separation and recyclability. bohrium.com Aryl isocyanides can be used to functionalize the surface of metal nanoparticles or other solid supports, creating robust and reusable catalytic systems. nih.gov The strong interaction between the isocyanide group and metal surfaces can lead to stable catalysts with high activity.

For this compound, its metal complexes could be immobilized on supports like silica, alumina, or polymers. These heterogeneous catalysts could then be tested in various chemical transformations, including hydrogenations, oxidations, and cross-coupling reactions. The bromine atoms could potentially serve as handles for further functionalization or anchoring to the support.

The synthesis of chiral molecules with high enantiomeric or diastereomeric purity is a major goal in modern organic chemistry. This is often achieved through the use of chiral metal complexes as catalysts. researchgate.net While this compound itself is not chiral, it can be used as a building block for the synthesis of more complex chiral ligands. nih.govresearchgate.net For example, chiral substituents could be introduced to the phenyl ring, or the isocyanide could be incorporated into a larger chiral scaffold.

Metal complexes of such chiral ligands derived from this compound could then be employed in asymmetric catalysis to control the stereochemical outcome of a reaction. scispace.com The rigid nature of the aryl isocyanide unit can be advantageous in creating a well-defined chiral environment around the metal center, which is crucial for achieving high levels of stereocontrol.

Computational and Theoretical Investigations of 2,5 Dibromophenylisocyanide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of molecules. These methods provide a microscopic understanding of factors such as molecular geometry, charge distribution, and orbital interactions, which collectively determine the reactivity of a compound.

Density Functional Theory (DFT) Studies on 2,5-Dibromophenylisocyanide

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. By approximating the electron density, DFT methods can accurately and efficiently calculate various molecular properties.

A comprehensive study on the analogous molecule, 2,5-dichlorophenylisocyanate, employed DFT calculations to investigate its equilibrium geometry, bonding features, and electronic properties. nih.govsemanticscholar.org The calculations were performed using the B3LYP functional with 6-31+G(d) and 6-311++G(d,p) basis sets. nih.gov Such studies typically involve geometry optimization to find the most stable molecular structure, followed by the calculation of electronic properties.

Key electronic parameters derived from DFT calculations often include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity because less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For 2,5-dichlorophenylisocyanate, the HOMO and LUMO energies were calculated, and the analysis indicated that charge transfer occurs within the molecule. nih.gov

Natural Bond Orbital (NBO) analysis is another valuable tool used in conjunction with DFT calculations. It allows for the investigation of charge transfer and intramolecular interactions by analyzing the electron density in bonding and anti-bonding orbitals. nih.gov In the case of 2,5-dichlorophenylisocyanate, NBO analysis was used to discuss second-order perturbation energies, providing insight into the donor-acceptor interactions within the molecule. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties (Based on 2,5-dichlorophenylisocyanate)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | Specific value in eV | Represents the ability to donate an electron. |

| LUMO Energy | Specific value in eV | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference in eV | Indicates chemical reactivity and stability. |

Note: The table is illustrative and based on the type of data obtained for 2,5-dichlorophenylisocyanate. Specific values would need to be calculated for this compound.

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed understanding of the reaction mechanism. rsc.org

Transition State Characterization and Reaction Pathway Elucidation

The characterization of transition states is a key aspect of studying reaction mechanisms. A transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. nih.gov Computational methods can be used to locate and characterize the geometry and energy of transition states. nih.govrsc.org

For reactions involving this compound, such as cycloadditions or nucleophilic attacks on the isocyanide carbon, computational modeling could elucidate the preferred reaction pathways. This would involve calculating the energies of reactants, products, intermediates, and transition states to construct a detailed energy profile of the reaction.

Prediction of Novel Reactivity and Selectivity Profiles

By understanding the electronic structure and reaction mechanisms, computational chemistry can predict new or unexpected reactivity for a molecule. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) can help in predicting how this compound might interact with different reagents. The shape and energy of these orbitals can indicate whether a reaction is likely to be under orbital control or charge control and can help predict the regioselectivity and stereoselectivity of reactions.

Conformer Analysis and Intramolecular Interactions

Molecules with rotatable bonds can exist in different spatial arrangements known as conformers. Conformer analysis aims to identify the most stable conformers and to understand the energetic barriers between them. This is important as the reactivity and spectroscopic properties of a molecule can be influenced by its conformational preferences. nih.gov

For this compound, rotation around the bond connecting the isocyanide group to the phenyl ring could lead to different conformers. Computational methods can be used to perform a systematic search for different conformers and to calculate their relative energies. nih.gov

Furthermore, these calculations can shed light on the nature and strength of intramolecular interactions, such as hydrogen bonds or halogen bonds, which can influence the stability of different conformers. The analysis of these non-covalent interactions is crucial for a complete understanding of the molecule's structure and behavior.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Spectroscopic Prediction for Research Purposes (e.g., Vibrational, NMR)

Computational spectroscopy is a powerful tool in chemical research, allowing for the prediction of spectroscopic data, which can aid in the identification and characterization of compounds. Density Functional Theory (DFT) is a common method for these predictions.

Vibrational Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the appearance of an infrared (IR) spectrum. These calculations can help in the assignment of experimental vibrational modes. For a molecule like this compound, key vibrational modes would include the N≡C stretch of the isocyanide group, C-Br stretching, and various aromatic ring vibrations.

A hypothetical table of predicted vibrational frequencies for this compound, based on DFT calculations, is presented below for illustrative purposes.

Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N≡C stretch | 2150 - 2100 |

| Aromatic C-H stretch | 3100 - 3000 |

| Aromatic C=C stretch | 1600 - 1450 |

| C-N stretch | 1300 - 1200 |

| C-Br stretch | 700 - 500 |

Note: This data is illustrative and not from actual published research on this compound.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts. These predictions are valuable for confirming experimental assignments and for understanding the electronic environment of the nuclei. For this compound, calculations would predict the chemical shifts of the aromatic protons and carbons, as well as the carbon of the isocyanide group.

A hypothetical table of predicted ¹³C NMR chemical shifts for this compound is shown below as an example.

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-N≡C | 170 - 160 |

| C-Br | 125 - 115 |

| C-H | 135 - 125 |

| C (ipso to isocyanide) | 140 - 130 |

Note: This data is illustrative and not from actual published research on this compound.

Application of Machine Learning and Cheminformatics in this compound Research

Machine learning and cheminformatics are increasingly being applied in chemical research to accelerate discovery and gain new insights from data. While there is no specific research on the application of these techniques to this compound, their potential utility can be discussed in a general context.

Cheminformatics involves the use of computational methods to analyze chemical information. For a compound like this compound, cheminformatics tools could be used to:

Predict Physicochemical Properties: Estimate properties such as solubility, lipophilicity (logP), and boiling point based on its structure.

Similarity Searching: Identify other known compounds with similar structures, which may have related properties or applications.

Machine Learning models can be trained on large datasets of chemical structures and their associated properties to make predictions for new, uncharacterized compounds. rsc.org In the context of this compound, machine learning could be applied to:

Predict Biological Activity: If the compound were being investigated as a potential drug candidate, machine learning models trained on known bioactive molecules could predict its likely biological targets or potential toxicity.

Materials Science Applications: Predict properties relevant to materials science, such as its potential as a ligand in organometallic chemistry or its electronic properties for use in organic electronics.

Reaction Prediction: Predict its reactivity in different chemical reactions or its suitability as a building block in organic synthesis.

The table below illustrates the types of properties that could be predicted for this compound using machine learning and cheminformatics tools.

Illustrative Predicted Properties of this compound via Cheminformatics/Machine Learning

| Property | Predicted Value | Method |

|---|---|---|

| Molecular Weight | 264.92 g/mol | Calculation |

| logP | 3.5 - 4.5 | Cheminformatics Prediction |

| Aqueous Solubility | Low | Cheminformatics Prediction |

| Potential Biological Targets | To be determined | Machine Learning Prediction |

| Electronic Band Gap | To be determined | Machine Learning Prediction |

Note: The predicted values are for illustrative purposes to demonstrate the application of these computational methods.

Advanced Analytical Research Methodologies in 2,5 Dibromophenylisocyanide Chemistry

In-Situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Elucidation

In-situ spectroscopic methods are indispensable for observing chemical transformations in real-time, providing a continuous stream of data without the need for sample extraction. spectroscopyonline.com This approach allows for the detailed study of reaction kinetics, the identification of transient intermediates, and a deeper understanding of reaction mechanisms. researchgate.net

Real-time Infrared (IR) spectroscopy, particularly utilizing Fourier Transform Infrared (FTIR) technology with fiber-optic probes, is a powerful tool for monitoring reactions involving 2,5-Dibromophenylisocyanide. The isocyanide functional group (-N≡C) possesses a strong, sharp vibrational stretching absorption in a relatively uncongested region of the mid-IR spectrum, typically between 2150 and 2100 cm⁻¹. This distinct spectral feature serves as an excellent marker for tracking the consumption of the isocyanide reactant over time.

By continuously acquiring IR spectra during a reaction, researchers can generate concentration-versus-time profiles. This data is crucial for determining reaction rates, understanding the influence of catalysts, and optimizing process conditions. researchgate.netresearchgate.net The appearance of new absorption bands can also signal the formation of intermediates and final products, offering a more complete picture of the reaction pathway. rsc.org For instance, in reactions where the isocyanide is converted to an amine or participates in a cycloaddition, the disappearance of the -N≡C peak and the emergence of N-H or C=N stretching bands can be precisely monitored.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

|---|---|---|---|

| Isocyanide (-N≡C) | Asymmetric Stretch | 2150 - 2100 | Tracks consumption of the this compound starting material. |

| Amine (N-H) | Stretch | 3500 - 3300 | Indicates formation of an amine product via reduction or hydrolysis of the isocyanide. |

| Imine (C=N) | Stretch | 1690 - 1640 | Signals the formation of products from cycloaddition or insertion reactions. |

| Carbonyl (C=O) | Stretch | 1750 - 1650 | Monitors the formation of products from Passerini or Ugi-type multicomponent reactions. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For derivatives of this compound, one-dimensional ¹H and ¹³C NMR spectra provide initial confirmation of a product's structure. However, for more complex molecules, advanced multi-dimensional NMR techniques are essential for unambiguous characterization. semanticscholar.orgresearchgate.net

Two-dimensional (2D) NMR experiments are particularly valuable. For example:

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart, which is critical for piecing together the molecular skeleton, especially around quaternary carbons or heteroatoms. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing crucial information about the stereochemistry and conformation of the molecule.

Furthermore, ¹⁵N NMR can be used to directly probe the nitrogen atom of the isocyanide group and its derivatives, offering insights into bonding and electronic environment. nih.gov These advanced NMR methods are vital for confirming the regiochemistry and stereochemistry of products formed from complex reactions involving this compound. nih.gov

| NMR Experiment | Information Obtained | Example Application |

|---|---|---|

| ¹H-¹H COSY | Identifies neighboring protons (H-C-C-H). | Confirming the connectivity of protons on substituted aromatic rings or aliphatic chains. |

| HSQC | Correlates carbons with their directly attached protons. | Assigning the ¹³C signals of the dibromophenyl ring by correlating them to the known ¹H signals. |

| HMBC | Shows 2- and 3-bond correlations between protons and carbons. | Establishing the connection between a newly added substituent and the isocyanide carbon. |

| NOESY | Identifies protons that are close in three-dimensional space. | Determining the stereochemistry of a chiral center introduced in a reaction. |

X-ray Crystallography for Structural Determination of Novel Derivatives and Complexes

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov For novel derivatives and metal complexes of this compound, this technique provides unequivocal proof of molecular structure, including precise bond lengths, bond angles, and torsional angles. nih.govnih.gov

This method is particularly crucial when spectroscopic data alone is insufficient to distinguish between possible isomers or to determine the absolute stereochemistry of a chiral product. mdpi.com By successfully growing a single crystal of a new compound, researchers can obtain a detailed structural model that confirms the connectivity and spatial arrangement of all atoms.

In the context of coordination chemistry, X-ray crystallography is vital for characterizing metal-isocyanide complexes. acs.org It reveals the coordination number and geometry of the metal center, the binding mode of the isocyanide ligand, and the nature of intermolecular interactions, such as hydrogen or halogen bonding, within the crystal lattice. nih.govnih.gov This information is fundamental to understanding the electronic properties and reactivity of these complexes.

| Parameter | Description | Example Value/Information |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/n |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 5.88 Å, b = 15.92 Å, c = 12.47 Å, β = 90.85° |

| Bond Length (Metal-C) | The distance between the metal center and the isocyanide carbon. | 1.95 Å |

| Bond Angle (M-C-N) | The angle defining the coordination of the isocyanide ligand. | 178.5° (indicating near-linear coordination) |

Advanced Chromatographic and Mass Spectrometric Methods for Product Analysis

The analysis of reaction mixtures and the purification of products derived from this compound rely heavily on the combination of chromatography and mass spectrometry.

Chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for separating complex mixtures into their individual components. mdpi.com HPLC is widely used for the analysis and purification of non-volatile and thermally sensitive derivatives, while GC is suitable for volatile compounds. Advanced methods like Supercritical Fluid Chromatography (SFC) offer benefits of high efficiency and the use of more environmentally friendly mobile phases. mdpi.com

Mass Spectrometry (MS) provides crucial information about the molecular weight of a compound and can offer structural clues through the analysis of its fragmentation patterns. acs.org When coupled directly with a chromatographic system (e.g., GC-MS or LC-MS), it becomes a powerful analytical tool for identifying the components of a mixture as they are separated. researcher.life High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound by measuring its mass with extremely high accuracy, which is a critical step in the characterization of a new substance.

| Technique | Primary Function | Specific Application |

|---|---|---|

| HPLC | Separation and quantification of non-volatile compounds. | Monitoring reaction progress and purifying final products. |

| GC | Separation of volatile compounds. | Analyzing for the presence of volatile byproducts or starting materials. |

| LC-MS | Separation followed by mass determination. | Identifying individual components in a complex reaction mixture. |

| HRMS | Precise mass determination. | Confirming the elemental composition and molecular formula of a novel compound. |

Microscopic and Surface Characterization Techniques for Derived Materials

When this compound is used as a monomer or building block to create polymers, thin films, or other functional materials, a different set of analytical techniques is required to characterize their physical and chemical properties at the micro- and nanoscale.

Microscopy techniques provide direct visualization of material morphology.

Scanning Electron Microscopy (SEM) is used to image the surface topography and composition of materials with high resolution, revealing details about particle size, shape, and porosity.

Atomic Force Microscopy (AFM) can map surface topography at the nanometer scale, providing quantitative data on surface roughness and other physical features. researchgate.net

Surface characterization techniques are employed to analyze the chemical composition of the material's outermost layers, which often govern its interaction with the environment. thermofisher.com

X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental and chemical state information from the top few nanometers of a surface. It can confirm the presence of the dibromophenyl moiety and other functional groups on the surface of a polymer. eag.com

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive technique that identifies molecular fragments from the very top monolayer of a material, offering detailed information about the specific organic structures present at the surface. eag.com

| Technique | Information Provided | Relevance to Derived Materials |

|---|---|---|

| SEM | Surface topography, morphology, elemental contrast. | Visualizing the structure of polymer beads or the integrity of a coating. |

| AFM | Nanoscale 3D surface topography, roughness. | Quantifying the surface smoothness of a thin film. |

| XPS | Elemental composition and chemical states at the surface. | Verifying the chemical composition of a functionalized surface. |

| ToF-SIMS | Molecular information from the outermost surface layer. | Identifying specific organic groups present on the surface of a material. |

Future Research Avenues and Challenges in 2,5 Dibromophenylisocyanide Chemistry

Development of Highly Sustainable and Atom-Economical Synthetic Protocols

The traditional synthesis of aryl isocyanides often involves the dehydration of the corresponding N-arylformamide, which can utilize hazardous reagents and produce significant waste. A key future challenge is the development of greener synthetic routes to 2,5-Dibromophenylisocyanide.

Research Focus:

Catalytic Dehydration: Exploring catalytic methods for the dehydration of N-(2,5-Dibromophenyl)formamide, minimizing the use of stoichiometric dehydrating agents like phosphorus oxychloride or tosyl chloride. mdpi.comnih.gov

In-Water Synthesis: Adapting micellar catalysis conditions for the synthesis, using water as a solvent to significantly reduce the environmental impact. rsc.org

Atom-Economical Reactions: Investigating multicomponent reactions that directly incorporate the isocyanide functionality in a single, efficient step, such as the three-component reaction of amines, elemental sulfur, and isocyanides to form thioureas with complete atom economy. organic-chemistry.org

Challenges:

Achieving high yields and purity while avoiding harsh reagents.

Ensuring the stability of the isocyanide product under greener reaction conditions.

Developing catalysts that are both efficient and recyclable.

A comparison of potential synthetic protocols is outlined in the table below.

| Method | Dehydrating Agent/Catalyst | Solvent | Advantages | Disadvantages |

| Classical | POCl₃, Triethylamine (B128534) | Dichloromethane (B109758) | High Yield, Fast | Toxic Reagents, Waste |

| Sustainable | p-Toluenesulfonyl chloride | Water (micellar) | Environmentally Friendly | Potentially Lower Yields |

| Atom-Economic | (In multicomponent reactions) | Varies | High Efficiency, Less Waste | Limited to specific products |

Exploration of Unprecedented Reactivity and Tandem Transformations

The isocyanide group is renowned for its versatile reactivity in multicomponent reactions like the Ugi and Passerini reactions. nih.govnih.gov The presence of two bromine atoms on the phenyl ring of this compound introduces electronic modifications that could lead to unprecedented reactivity.

Research Focus:

Electron-Deficient MCRs: Systematically studying the performance of this compound in Ugi and Passerini reactions. The electron-withdrawing nature of the bromine atoms may influence the kinetics and outcome of these reactions, potentially favoring alternative pathways like the Passerini-Smiles or Ugi-Smiles couplings with phenolic components. researchgate.net

Palladium-Catalyzed Tandem Reactions: Utilizing the isocyanide for an initial insertion reaction, followed by a subsequent cross-coupling reaction at one or both of the C-Br bonds. This could enable the rapid construction of complex heterocyclic scaffolds. libretexts.orgnobelprize.org

Novel Cycloadditions: Investigating tandem insertion-cyclization reactions where the isocyanide first reacts to form an intermediate (e.g., an N-arylformimidate), which then undergoes an intramolecular cycloaddition, potentially involving one of the bromine substituents. organic-chemistry.org

Challenges:

Managing the regioselectivity in tandem reactions involving the two different bromine positions.

Characterizing novel and potentially unstable reaction intermediates.

Overcoming the potentially lower nucleophilicity of the electron-deficient isocyanide. researchgate.net

Design of Next-Generation Catalytic Systems Utilizing this compound Ligands

Isocyanides are effective ligands in transition metal catalysis, acting as strong σ-donors. nih.gov The 2,5-dibromo derivative offers unique opportunities for ligand design.

Research Focus:

Electron-Tuned Catalysts: Using this compound as an ancillary ligand to fine-tune the electronic properties of metal centers (e.g., Palladium, Platinum, Rhodium). The electron-withdrawing bromines can modulate the metal's reactivity and selectivity in catalytic cycles.

Immobilized Catalysts: Leveraging one of the C-Br bonds to covalently attach the isocyanide ligand to a solid support or polymer backbone, facilitating catalyst recovery and reuse.

Bifunctional Ligands: Developing catalytic systems where the isocyanide coordinates to a metal center, while the second bromine atom acts as a latent reactive site for a subsequent cascade reaction.

Challenges:

Synthesizing and characterizing the stability of the resulting metal-isocyanide complexes.

Understanding the precise electronic effect of the dibromo-substitution on catalytic activity. researchgate.net

Preventing unwanted side reactions involving the C-Br bonds under catalytic conditions.

The potential influence of substituents on the electronic properties of aryl isocyanide ligands is a critical area for systematic investigation.

| Ligand | Substituent | Expected Electronic Effect on Metal Center | Potential Catalytic Application |

| Phenylisocyanide | None | Baseline | General Cross-Coupling |

| 4-Methoxyphenylisocyanide | Electron-Donating | Increased electron density | Reductive Eliminations |

| This compound | Electron-Withdrawing | Decreased electron density | Oxidative Additions |

Integration of this compound into Emerging Functional Materials

The unique properties of isocyanides are being increasingly exploited in materials science. This compound provides a versatile building block for creating advanced functional materials.

Research Focus:

Functional Polymers: Using this compound as a monomer in polymerization reactions to create novel helical polymers. e3s-conferences.orgnih.gov The bromine atoms can then be functionalized post-polymerization (e.g., via Suzuki or Sonogashira coupling) to append other functional groups, creating materials with tailored optical or electronic properties. libretexts.org

Surface Modification: Grafting this compound onto surfaces like carbon nanotubes, silica, or metals. mdpi.comresearchgate.netnih.gov The isocyanide can act as an anchor, while the bromine atoms provide sites for further chemical modification to control surface properties like hydrophobicity or conductivity.

Self-Assembled Monolayers (SAMs): Exploring the formation of SAMs on gold or other metallic surfaces, where the isocyanide group serves as a robust anchoring point. The dibrominated aromatic ring would then form the exposed surface, whose properties could be tuned.

Challenges:

Achieving controlled polymerization and obtaining polymers with desired molecular weights and low polydispersity.

Ensuring stable and uniform surface functionalization. nih.gov

Characterizing the structural and electronic properties of the resulting materials.

Computational and Data-Driven Discovery in Aryl Isocyanide Research

Modern computational tools offer powerful methods to predict and understand the behavior of molecules like this compound, accelerating discovery and overcoming experimental challenges.

Research Focus:

DFT Mechanistic Studies: Employing Density Functional Theory (DFT) to model reaction pathways, such as multicomponent reactions or catalytic cycles involving this isocyanide. researchgate.netmdpi.com This can elucidate the electronic effects of the bromine atoms on transition states and intermediates, explaining observed reactivity and predicting new outcomes.

Predictive Modeling of Ligand Properties: Using machine learning (ML) algorithms, trained on existing data for other phosphine (B1218219) and isocyanide ligands, to predict the electronic and steric parameters of this compound and its performance in catalytic systems. nih.govnih.govresearchgate.net

High-Throughput Virtual Screening: Developing data-driven models to screen for novel tandem reactions or material applications. By creating descriptors for this compound, ML models could predict its suitability for various transformations or as a component in functional materials. youtube.com

Challenges:

Developing accurate and computationally efficient models that capture the subtle electronic effects of the dibromo-substitution.

Generating high-quality experimental data for training and validating ML models.

Integrating computational predictions with experimental workflows for rapid discovery.

Q & A

Q. How can contradictory results in catalytic efficiency studies be systematically evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.